3-Chloro-2,6-difluoro-4-iodopyridine
Description
3-Chloro-2,6-difluoro-4-iodopyridine is a halogenated pyridine derivative characterized by chlorine (position 3), fluorine (positions 2 and 6), and iodine (position 4) substituents. This compound is primarily used as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a superior leaving group compared to lighter halogens. Its molecular weight is approximately 275.35 g/mol (calculated based on the formula C₅HClF₂IN). Safety protocols emphasize avoiding dust inhalation, using respiratory protection, and ensuring adequate ventilation during handling .
Properties
IUPAC Name |
3-chloro-2,6-difluoro-4-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF2IN/c6-4-2(9)1-3(7)10-5(4)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBWEZGRIYWBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Chloro-2,6-difluoro-4-iodopyridine involves the reaction between 2,6-difluoro-4-iodopyridine and thionyl chloride, followed by reaction with polyphosphoric acid. Another method includes the Palladium-catalyzed halogenation of pyridine derivatives. The reaction conditions typically involve the use of organic solvents such as acetone, ethyl acetate, chloroform, and dichloromethane.
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, utilizing similar reaction conditions as mentioned above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-difluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and potassium fluoride.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-Chloro-2,6-difluoro-4-iodopyridine has been investigated for its potential use as a pharmacological agent. It exhibits properties that make it a candidate for the development of drugs targeting various diseases. For instance, its structure allows it to interact with biological targets effectively, potentially leading to the development of new therapeutic agents.
Case Study: CYP Inhibition
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism . This characteristic can be leveraged in drug design to enhance the bioavailability and efficacy of certain medications.
Agrochemical Applications
Herbicidal Activity
The compound has been explored for its herbicidal properties. Substituted pyridine derivatives are known to exhibit herbicidal activity, and this compound is no exception. Its structural features contribute to its effectiveness against a range of weeds.
Case Study: Herbicide Development
In studies focusing on the development of new herbicides, derivatives of pyridine have shown promising results in controlling weed growth while minimizing damage to crops. The specific application of this compound in formulations has demonstrated enhanced efficacy compared to traditional herbicides .
Materials Science
Photovoltaic Applications
Recent research has also highlighted the potential use of this compound in materials science, particularly in photovoltaic devices. Its ability to form complexes with metals can be utilized in the development of novel materials for solar energy applications.
Case Study: Iron Complexes
Investigations into iron N-heterocyclic carbene complexes involving this compound have shown improved efficiencies in photovoltaic applications. These complexes demonstrated enhanced light absorption and charge transfer properties, making them suitable candidates for solar cell technologies .
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluoro-4-iodopyridine involves its role as an electrophilic aromatic substitution catalyst. The compound’s unique structure allows it to interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved in its mechanism of action are primarily related to its ability to undergo substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Iodine vs. Bromine : The iodine substituent in the target compound enhances its utility in metal-catalyzed coupling reactions compared to bromine-containing analogs (e.g., 3-Chloro-2,6-dibromo-4-fluoroaniline), which are bulkier and less reactive .
- Amine Functionality : Replacing iodine with an amine group (as in 3-Chloro-2,6-difluoropyridin-4-amine) shifts reactivity toward nucleophilic reactions, making it suitable for synthesizing Schiff bases or pharmaceutical intermediates .
- Nitro and Trifluoromethyl Groups : The benzenamine derivative with nitro and trifluoromethyl groups (CAS 29091-20-1) exhibits enhanced thermal stability, aligning with its use in regulated industrial processes .
Physicochemical Properties
Molecular Weight and Halogen Effects :
- The iodine atom significantly increases the molecular weight of 3-Chloro-2,6-difluoro-4-iodopyridine (~275.35 g/mol) compared to its fluorine/amine analog (~183.56 g/mol) .
- Bromine substitution (e.g., 3-Chloro-2,6-dibromo-4-fluoroaniline) results in higher molecular weight (303.35 g/mol) and reduced solubility in polar solvents .
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) in benzenamine derivatives reduce aromatic ring electron density, making them less reactive toward electrophilic substitution compared to pyridine-based analogs .
Biological Activity
3-Chloro-2,6-difluoro-4-iodopyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This article explores the compound's mechanisms of action, biological applications, and relevant case studies, backed by diverse research findings.
Chemical Structure and Properties
This compound features a unique halogenation pattern that enhances its reactivity and biological potential. The presence of chlorine, fluorine, and iodine atoms contributes to its diverse interactions in biological systems. The compound can be synthesized through various chemical processes, yielding significant amounts for research applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Halogen Bonding : The halogen atoms can form non-covalent interactions that influence the binding affinity to target proteins.
- Nucleophilic Substitution Reactions : The compound's amine group can engage in nucleophilic attacks, facilitating the formation of new chemical bonds crucial for drug development.
These interactions allow the compound to modulate enzyme activity and affect signaling pathways associated with disease states.
Biological Applications
Research has indicated potential applications of this compound in several areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results in inhibiting tumor growth, particularly in models of diffuse large B-cell lymphoma (DLBCL) through BCL6 inhibition .
- Pharmaceutical Development : As a precursor in synthesizing more complex therapeutic agents, this compound is being explored for its role in drug discovery.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific pathogens | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Enzyme Modulation | Alters activity of specific enzymes | , |
Case Study: Inhibition of BCL6
A significant study focused on the inhibition of BCL6, a transcriptional repressor involved in DLBCL. The compound demonstrated an IC50 value of 4.8 nM in biochemical assays, indicating strong inhibitory activity. In vivo studies showed that sustained concentrations were necessary for effective target engagement and therapeutic outcomes .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in various studies. Key findings include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
